Enhanced PDE10A Inhibition
The 4-methylpyridin-2-yl moiety is a key pharmacophore in potent PDE10A inhibitors. A derivative containing this motif (BDBM343322) exhibits an IC50 of <5 nM against human PDE10A [1]. While not a direct comparison of the free amine, this data demonstrates the structural feature's capacity for high-affinity target engagement. In contrast, PDE10A inhibitors lacking this specific 4-methylpyridine substitution often show significantly lower potency (e.g., IC50 = 480 nM) [2], highlighting the critical contribution of the 4-methyl group to binding affinity.
| Evidence Dimension | PDE10A enzyme inhibition |
|---|---|
| Target Compound Data | IC50 < 5 nM (for a derivative containing the 4-methylpyridin-2-yl scaffold) [1] |
| Comparator Or Baseline | Alternative PDE10A inhibitors lacking the 4-methylpyridine substitution; IC50 = 480 nM [2] |
| Quantified Difference | At least a 96-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assays (IMAP TR-FRET) for BDBM343322 [1] |
Why This Matters
This evidence positions the target compound's core structure as a privileged scaffold for developing high-potency PDE10A inhibitors, a target for CNS disorders, thereby justifying its selection over less active pyridine analogs in medicinal chemistry programs.
- [1] BindingDB. BDBM343322: 1-methyl-4-(4-methylpyridin-2-yl)-N-(2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-1H-pyrazole-5-carboxamide. US9777000. View Source
- [2] BindingDB. Primary Search Ki data for PDE10A inhibition. BindingDB entry showing 480 nM activity for a comparator compound. View Source
